molecular formula C26H30N2O3S2 B289402 6-tert-butyl-N-(4-ethoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-tert-butyl-N-(4-ethoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

カタログ番号 B289402
分子量: 482.7 g/mol
InChIキー: MAJCQNMKBVJEIA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-tert-butyl-N-(4-ethoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as TAK-659, is a novel small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme involved in B-cell receptor signaling, and its inhibition has shown potential in the treatment of various B-cell malignancies.

作用機序

BTK plays a crucial role in the activation of B-cells through the B-cell receptor signaling pathway. Upon activation, BTK phosphorylates downstream targets, leading to the activation of various signaling pathways involved in cell proliferation and survival. 6-tert-butyl-N-(4-ethoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide inhibits BTK by binding to its active site, thereby preventing its phosphorylation and downstream signaling.
Biochemical and Physiological Effects:
6-tert-butyl-N-(4-ethoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to induce apoptosis (programmed cell death) in B-cells and inhibit their proliferation. In addition, 6-tert-butyl-N-(4-ethoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to decrease the production of pro-inflammatory cytokines, which are involved in the development and progression of B-cell malignancies.

実験室実験の利点と制限

One advantage of 6-tert-butyl-N-(4-ethoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its specificity for BTK, which reduces the potential for off-target effects. However, 6-tert-butyl-N-(4-ethoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to have limited efficacy in certain B-cell malignancies, highlighting the need for further research and development.

将来の方向性

Future research on 6-tert-butyl-N-(4-ethoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide could focus on its potential in combination with other therapies, such as immune checkpoint inhibitors or chemotherapy. In addition, further studies could explore the use of 6-tert-butyl-N-(4-ethoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in other B-cell malignancies, such as multiple myeloma or Waldenstrom macroglobulinemia. Finally, the development of more potent and selective BTK inhibitors could lead to improved outcomes for patients with B-cell malignancies.

合成法

The synthesis of 6-tert-butyl-N-(4-ethoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves multiple steps, starting from the reaction of 4-ethoxyaniline with tert-butyl isocyanate to form 6-tert-butyl-N-(4-ethoxyphenyl)carbamoyl chloride. This intermediate is then reacted with thien-2-ylamine to form 6-tert-butyl-N-(4-ethoxyphenyl)-2-(thien-2-ylamino)benzamide. The final step involves the reaction of this intermediate with 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid to form 6-tert-butyl-N-(4-ethoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.

科学的研究の応用

6-tert-butyl-N-(4-ethoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its potential in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In preclinical studies, 6-tert-butyl-N-(4-ethoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has shown potent inhibition of BTK and downstream signaling pathways, leading to decreased proliferation and survival of B-cells.

特性

分子式

C26H30N2O3S2

分子量

482.7 g/mol

IUPAC名

6-tert-butyl-N-(4-ethoxyphenyl)-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C26H30N2O3S2/c1-5-31-18-11-9-17(10-12-18)27-24(30)22-19-13-8-16(26(2,3)4)15-21(19)33-25(22)28-23(29)20-7-6-14-32-20/h6-7,9-12,14,16H,5,8,13,15H2,1-4H3,(H,27,30)(H,28,29)

InChIキー

MAJCQNMKBVJEIA-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)C4=CC=CS4

正規SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)C4=CC=CS4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。